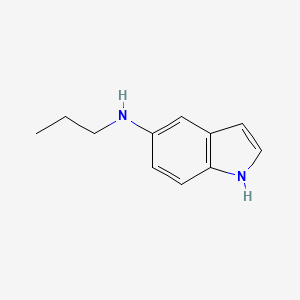

N-propyl-1H-indol-5-amine

Description

Significance of the Indole (B1671886) Nucleus in Contemporary Chemical and Biochemical Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of contemporary chemical and biochemical research. Current time information in Bangalore, IN.derpharmachemica.com Its structural motif is prevalent in a vast number of natural products and synthetic molecules with significant biological activities. tandfonline.commdpi.com The indole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple receptors with high affinity, which has made it a focal point for drug discovery. derpharmachemica.comresearchgate.net

In nature, the indole ring is a fundamental component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites, including alkaloids and hormones. tandfonline.commdpi.com Key endogenous molecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) feature the indole skeleton in their structures. tandfonline.comresearchgate.net This inherent biological relevance has spurred extensive research into indole-containing compounds. Current time information in Bangalore, IN.tandfonline.com The chemical reactivity of the indole ring, particularly its susceptibility to electrophilic substitution at the C3 position, allows for diverse functionalization, enabling chemists to create extensive libraries of derivatives for screening against various biological targets. derpharmachemica.comtandfonline.com Consequently, indole derivatives are investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. tandfonline.comnih.govresearchgate.net

Overview of N-Substituted Indole Amines as Subjects of Academic Investigation

Within the broad family of indole derivatives, N-substituted indole amines represent a significant subclass of compounds under academic investigation. These molecules are characterized by an amine group attached to the indole nucleus, with an alkyl or aryl substituent on the nitrogen atom of the indole ring or the amine side chain. The substitution pattern, including the nature and position of the substituent, plays a critical role in determining the molecule's biological activity and receptor-binding affinity. nih.govmdpi.com

Academic research into N-substituted indole amines is often driven by the desire to understand and modulate their interaction with biological systems. For instance, studies frequently explore the structure-activity relationships (SAR) of these compounds to optimize their potency and selectivity for specific targets, such as enzymes or receptors. mdpi.comresearchgate.net Research has shown that modifying the N-substituent can significantly impact a compound's pharmacological profile. For example, in a study of amide conjugates of ketoprofen (B1673614) and indole as inhibitors of the Hedgehog signaling pathway, the incorporation of an N-propyl group was found to increase potency. nih.gov Similarly, research into N-substituted indole derivatives with a propyl linker has been pursued to develop potent anti-inflammatory and antioxidant agents. researchgate.net These investigations highlight the importance of the N-substituent in fine-tuning the biological effects of indole amines, making them a rich area for synthetic and medicinal chemistry research. nih.gov

Rationale and Scholarly Objectives for Focused Research on N-Propyl-1H-indol-5-amine

The specific scholarly interest in this compound primarily stems from its utility as a chemical intermediate and a structural motif in the synthesis of more complex, biologically active molecules. Research groups have synthesized this compound not as an end-product, but as a building block for creating libraries of compounds to be tested for specific therapeutic activities.

A key rationale for its use is in the exploration of structure-activity relationships (SAR) for novel drug candidates. For example, this compound was synthesized as part of a larger series of indole derivatives to identify inhibitors of Gli1-mediated transcription in the Hedgehog (Hh) signaling pathway, a pathway implicated in various forms of cancer. nih.gov In this context, the propyl group serves as a specific structural variable to probe its effect on the inhibitory activity of the final conjugate. The objective was to determine how substitutions on the indole amine nitrogen influence the compound's ability to interfere with this critical cellular pathway. nih.gov

Another study synthesized a related compound, (E)-3-(5-Amino-1-propyl-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one, for evaluation as a potential apoptotic inducer in human leukemia cells. tandfonline.com This further underscores the scholarly objective of using the N-propyl indole amine scaffold to develop new potential therapeutic agents, particularly in oncology. Therefore, the focused research on this compound is driven by its value as a precisely modified fragment for constructing and optimizing novel bioactive compounds.

A documented synthesis for this compound involves the reaction of 1H-indol-5-amine with 1-bromopropane (B46711). nih.gov

Synthesis of this compound

| Reactant 1 | Reactant 2 | Yield | Reference |

|---|

Current Gaps and Future Avenues in this compound Academic Inquiry

Despite its documented use as a synthetic intermediate, significant gaps exist in the academic inquiry of this compound itself. Current research has primarily focused on its incorporation into larger molecules, with little to no investigation into the intrinsic biological or pharmacological properties of the compound in its pure form. tandfonline.comnih.gov This represents a major knowledge gap; as an indoleamine derivative, it could possess inherent bioactivity, for instance as a modulator of serotonin or other neurotransmitter receptors, but this has not been explored. mdpi.comresearchgate.net

Future research avenues could, therefore, branch in several directions. A primary focus could be the biological characterization of this compound to determine if it has any standalone therapeutic potential, particularly in areas where other indoleamines have shown promise, such as neuro-inflammation or as an antioxidant. mdpi.comresearchgate.netfrontiersin.org

Furthermore, while one synthetic route is documented, exploring alternative, more efficient, or greener synthetic methodologies for its production could be a valuable pursuit for process chemists. nih.gov The main future avenue, however, remains in its application as a building block. Based on the broad bioactivity of substituted indoles, future scholarly work could involve using this compound to synthesize new families of derivatives targeting a wider range of diseases. This could include developing ligands for dopamine (B1211576) receptors, inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) which is a target in oncology, or novel antibacterial agents. mdpi.comportlandpress.comlatrobe.edu.au The existing research provides a foundation, but the potential applications of this specific chemical scaffold are far from fully explored.

Structure

2D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

N-propyl-1H-indol-5-amine |

InChI |

InChI=1S/C11H14N2/c1-2-6-12-10-3-4-11-9(8-10)5-7-13-11/h3-5,7-8,12-13H,2,6H2,1H3 |

InChI Key |

AYWVKWAUNCEYFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC2=C(C=C1)NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Propyl 1h Indol 5 Amine

Established Synthetic Pathways for the Indole (B1671886) Scaffold

The construction of the core indole ring system is a foundational aspect of organic synthesis, with several named reactions providing versatile entry points to this heterocyclic motif. These methods can be adapted to produce 5-aminoindoles, the direct precursors to N-propyl-1H-indol-5-amine.

Fischer Indole Synthesis and Related Cyclization Reactions

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for indole synthesis. minia.edu.egjk-sci.comwikipedia.orgalfa-chemistry.comthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. minia.edu.egalfa-chemistry.com

For the synthesis of 5-aminoindoles, a common strategy involves the use of a 4-nitrophenylhydrazine (B89600) as the starting material. The nitro group serves as a precursor to the desired amino group. The general mechanism proceeds as follows:

Hydrazone Formation: The 4-nitrophenylhydrazine reacts with an aldehyde or ketone to form the corresponding hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.

Cyclization and Aromatization: The di-imine cyclizes, and subsequent loss of ammonia (B1221849) followed by aromatization yields the 5-nitroindole (B16589) scaffold.

Reduction: The nitro group is then reduced to an amine, typically through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride, to afford the 5-aminoindole (B14826).

A variety of acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be used to catalyze the Fischer indole synthesis. wikipedia.org

| Starting Material (Arylhydrazine) | Carbonyl Compound | Product (after reduction) |

| 4-Nitrophenylhydrazine | Propanal | 2-Methyl-1H-indol-5-amine |

| 4-Nitrophenylhydrazine | Acetone | 2,3-Dimethyl-1H-indol-5-amine |

Nucleophilic Substitution Approaches for Indole Ring Formation

Nucleophilic aromatic substitution (SNAr) reactions can also be employed to construct the 5-aminoindole ring system. These methods often involve the displacement of a suitable leaving group, such as a halide, from an appropriately substituted benzene (B151609) derivative by a nucleophile that will ultimately form part of the indole's pyrrole (B145914) ring.

One conceptual approach involves the reaction of a protected 4-halo-3-alkynylaniline derivative. The amino group can be protected, for instance, as an acetamide. Intramolecular cyclization, often catalyzed by a transition metal such as copper or palladium, can then lead to the formation of the indole ring. Subsequent deprotection of the amino group would yield the 5-aminoindole.

Another strategy involves the intramolecular cyclization of N-aryl amides. While this method more commonly leads to oxindoles, variations can be developed to favor the formation of the indole nucleus.

Alkylation Strategies for this compound Synthesis

Once the 5-aminoindole scaffold is obtained, the introduction of the N-propyl group is a crucial step. This can be achieved through direct alkylation or reductive amination protocols.

Direct N-Alkylation Techniques

Direct N-alkylation of the indole nitrogen is a common method for introducing alkyl substituents. This typically involves the deprotonation of the indole N-H with a suitable base to form the indolide anion, which then acts as a nucleophile and reacts with an alkylating agent.

For the synthesis of this compound, 5-aminoindole can be reacted with a propylating agent such as 1-bromopropane (B46711) or propyl iodide. The amino group at the C5-position may need to be protected (e.g., as an acetamide) prior to N-alkylation to prevent competing N-alkylation at the more nucleophilic amino group.

Reaction Scheme:

Protection: 5-Aminoindole is reacted with an acylating agent (e.g., acetic anhydride) to form N-(1H-indol-5-yl)acetamide.

Deprotonation: The protected indole is treated with a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the indolide anion.

Alkylation: 1-Bromopropane is added to the reaction mixture, and the indolide anion displaces the bromide ion in an SN2 reaction to form N-(1-propyl-1H-indol-5-yl)acetamide.

Deprotection: The acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield this compound.

| Substrate | Alkylating Agent | Base | Product (after deprotection) |

| N-(1H-indol-5-yl)acetamide | 1-Bromopropane | NaH | This compound |

| N-(1H-indol-5-yl)acetamide | Propyl iodide | K₂CO₃ | This compound |

Reductive Amination Protocols for Propyl Chain Introduction

Reductive amination provides an alternative and often milder method for introducing the propyl group, in this case, onto the exocyclic amino group, which could then be followed by N-alkylation of the indole ring, or vice versa. More directly, if one were to synthesize an N-substituted 5-aminoindole, reductive amination could be used to further functionalize the C5-amino group. However, for the synthesis of this compound, the primary focus is on the indole nitrogen.

A more relevant application of reductive amination in this context would be the synthesis of a precursor. For instance, if a synthetic route yielded 1H-indol-5-amine, reductive amination with propanal could be used to introduce a propyl group onto the C5-amino group, yielding this compound. However, the user's target compound has the propyl group on the indole nitrogen.

Therefore, for the direct synthesis of this compound, reductive amination is more applicable to the synthesis of a precursor where the indole nitrogen is already propylated. For example, starting with 1-propyl-1H-indol-5-amine, one could perform reductive amination with an aldehyde or ketone to further functionalize the C5-amino group.

For the purpose of this article, focusing on the synthesis of the title compound, direct N-alkylation is the more direct and commonly employed strategy for introducing the N-propyl group.

Functional Group Interconversions on the Indole Amine Moiety

The 5-amino group of this compound is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

One of the most common transformations is acylation . The amino group can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(1-propyl-1H-indol-5-yl)acetamide.

Another important reaction of aromatic amines is diazotization , followed by Sandmeyer or related reactions. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would form a diazonium salt. This intermediate can then be displaced by a variety of nucleophiles in the presence of a copper(I) catalyst (Sandmeyer reaction) to introduce functionalities such as halides (Cl, Br), cyano (CN), and hydroxyl (OH) groups at the C5-position.

| Starting Material | Reagents | Product |

| This compound | 1. NaNO₂, HCl (0-5 °C); 2. CuCl | 5-Chloro-1-propyl-1H-indole |

| This compound | 1. NaNO₂, H₂SO₄ (0-5 °C); 2. CuBr | 5-Bromo-1-propyl-1H-indole |

| This compound | 1. NaNO₂, HCl (0-5 °C); 2. CuCN | 1-Propyl-1H-indole-5-carbonitrile |

Furthermore, the amino group can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride to form secondary or tertiary amines at the C5-position. libretexts.orgorganic-chemistry.orgchemicalbook.comthermofisher.comcommonorganicchemistry.com For example, reaction with formaldehyde (B43269) and a reducing agent would yield N,N-dimethyl-N'-(1-propyl-1H-indol-5-yl)amine.

These transformations highlight the synthetic utility of the 5-amino group, enabling the creation of a library of C5-functionalized N-propylindoles for further investigation.

Reduction Methodologies for Amine Formation (e.g., Nitro Group Reduction)

The most common precursor for the synthesis of 5-aminoindole is 5-nitroindole. The conversion of the nitro group to a primary amine is a critical step that can be achieved through various reduction methodologies. These methods can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profile, typically producing water as the only byproduct. The reaction involves treating 5-nitroindole with a hydrogen source in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of both aromatic and aliphatic nitro groups.

Raney Nickel: This catalyst is also highly effective and is sometimes chosen as an alternative to Pd/C, particularly if dehalogenation is a concern in more complex substrates.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is another effective option for this transformation.

Chemical Reduction: These methods utilize stoichiometric amounts of a reducing agent and are valuable when catalytic hydrogenation is not feasible due to substrate sensitivity or equipment limitations.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing aromatic nitro groups and is often used for substrates with other reducible functional groups.

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used for the reduction of nitroindoles to aminoindoles.

Below is a comparative table of common reduction methodologies for converting 5-nitroindole to 5-aminoindole.

| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, Room Temp, 1-4 atm H₂ | High yield, clean reaction, easy product isolation | Catalyst can be pyrophoric; may reduce other functional groups |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Room Temp | Effective, useful when dehalogenation is a concern | Catalyst handling requires care |

| Metal-Acid Reduction | Fe, HCl/Acetic Acid | Refluxing acid | Inexpensive, tolerates some functional groups | Requires stoichiometric metal, acidic workup |

| Chemical Reduction | SnCl₂, HCl | Ethanol, Heat | Mild, good for substrates with sensitive groups | Tin waste products can be problematic to remove |

| Chemical Reduction | Sodium Hydrosulfite | Aqueous base | Can be selective | May require careful pH control |

Regioselective Functionalization at the 5-Position of the Indole Ring

Once 5-aminoindole is synthesized, the next step is the regioselective introduction of the propyl group onto the nitrogen of the amino group to form this compound. This N-alkylation must be controlled to favor mono-alkylation and prevent the formation of the di-propylated byproduct.

Direct N-Alkylation: This method involves the reaction of 5-aminoindole with a propylating agent, such as a propyl halide (e.g., 1-bromopropane or 1-iodopropane), in the presence of a base. The base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N) is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic propyl halide. Careful control of stoichiometry (using a slight excess of the amine) can help minimize over-alkylation.

Reductive Amination: This is a two-step, one-pot process that offers high selectivity for mono-alkylation. 5-aminoindole is first reacted with propanal (propionaldehyde) to form an intermediate imine. This imine is then reduced in situ to the secondary amine using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method avoids the use of alkyl halides and often provides higher yields of the desired secondary amine.

Advanced Synthetic Methodologies

Modern synthetic chemistry focuses on developing more efficient, atom-economical, and environmentally benign processes. These include advanced catalytic and electrochemical approaches.

Catalytic Approaches (e.g., Palladium-Catalyzed Reactions)

Catalytic methods are central to modern synthesis, offering high efficiency and selectivity under mild conditions.

Ruthenium-Catalyzed N-Alkylation: A prominent advanced strategy for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process utilizes a primary alcohol, such as 1-propanol, as the alkylating agent in the presence of a ruthenium catalyst. nih.govrsc.org The catalyst temporarily oxidizes the alcohol to an aldehyde (propanal), which then undergoes reductive amination with the amine (5-aminoindole). nih.gov The hydrogen that was "borrowed" from the alcohol is then used by the catalyst to reduce the resulting imine, regenerating the catalyst and producing water as the sole byproduct. nih.gov This approach is highly atom-economical and avoids the need for alkyl halides or pre-synthesized aldehydes. nih.gov

Palladium-Catalyzed Reactions: While direct N-propylation with propyl halides is not typically palladium-catalyzed, Pd catalysts are instrumental in related C-N bond-forming reactions that represent advanced synthetic routes. For instance, the Buchwald-Hartwig amination could, in principle, be used to couple 5-bromoindole (B119039) with propylamine. Furthermore, palladium catalysts have been developed for the N-functionalization of indoles with olefins in a process analogous to the aza-Wacker reaction, demonstrating an advanced method for forming N-alkyl bonds. nih.gov

Electrochemical Synthesis Techniques

Electrosynthesis offers a green alternative to conventional chemical methods by using electrical current to drive reactions, often eliminating the need for stoichiometric chemical oxidants or reductants.

Electrochemical Reduction of Nitroindoles: The nitro group of 5-nitroindole can be reduced to an amine electrochemically. This process, known as electrocatalytic hydrogenation, is typically performed in an electrolytic cell. At the cathode, electrons are supplied to the 5-nitroindole molecule, which, in the presence of a proton source (like water or an acid), is reduced to 5-aminoindole. This method allows for precise control over the reduction potential, which can enhance selectivity and is often performed at room temperature and atmospheric pressure. rsc.org

Electrochemical N-Alkylation: While less common, electrochemical methods can also be applied to N-alkylation. For example, electrochemical techniques can be used to replace chemical oxidants in reactions like the Mitsunobu reaction, enabling the amination of alcohols under milder, azo-free conditions. rsc.org Such a strategy could potentially be adapted for the intramolecular cyclization of amino alcohols to form heterocycles or for intermolecular alkylations, representing a frontier in the synthesis of compounds like this compound. rsc.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound requires careful consideration of the reaction parameters for both the nitro reduction and the N-alkylation steps to maximize yield and purity while minimizing side reactions.

Optimization of Nitro Group Reduction: For catalytic hydrogenation, key parameters include catalyst choice and loading, hydrogen pressure, temperature, and solvent. A higher catalyst loading or increased hydrogen pressure can speed up the reaction but may also increase cost and the risk of over-reduction of other functional groups. For chemical reductions, the stoichiometry of the reducing agent, temperature, and reaction time must be carefully controlled to ensure complete conversion without degrading the sensitive indole ring.

Optimization of N-Alkylation: The primary challenge in the N-propylation of 5-aminoindole is preventing the formation of the N,N-dipropyl byproduct.

Stoichiometry: Using a molar ratio where the amine is in slight excess relative to the alkylating agent (e.g., 1.2 equivalents of amine to 1.0 equivalent of propyl halide) can favor mono-alkylation.

Base Selection: The choice of base is critical. A weak, non-nucleophilic base is preferred to avoid side reactions. The strength and solubility of the base can affect the rate of the reaction.

Temperature and Solvent: Lowering the reaction temperature can often increase the selectivity for mono-alkylation by slowing down the second alkylation step, which is typically slower than the first. The solvent choice can influence the solubility of reagents and the reaction rate. researchgate.net For instance, polar aprotic solvents like acetonitrile (B52724) or DMF are common. nih.gov

Catalytic Conditions: In advanced methods like ruthenium-catalyzed "borrowing hydrogen" reactions, the yield is highly dependent on the catalyst structure and loading, the base used (often a hydroxide (B78521) or alkoxide), and the temperature. nih.gov Optimization involves screening these variables to find the conditions that provide the highest conversion and selectivity. nih.gov

The following table summarizes key optimization parameters for the N-alkylation step.

| Parameter | Objective | Typical Adjustments | Rationale |

| Reagent Stoichiometry | Maximize mono-alkylation | Use 1.0-1.2 equivalents of amine per equivalent of alkylating agent. | Reduces the probability of the mono-alkylated product reacting a second time. |

| Base | Efficient deprotonation without side reactions | Screen bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). Use of stronger bases like Cs₂CO₃ can improve yields. nih.gov | The base's strength and solubility influence the concentration of the nucleophilic free amine. |

| Temperature | Control selectivity and reaction rate | Screen temperatures (e.g., room temperature to 70 °C). nih.gov | Higher temperatures increase rate but may decrease selectivity for mono-alkylation. |

| Solvent | Ensure solubility and optimal reaction kinetics | Test polar aprotic solvents (e.g., THF, CH₃CN, DMF). researchgate.net | The solvent can affect the solubility of the base and the rate of nucleophilic substitution. |

| Catalyst Loading (for catalytic methods) | Maximize efficiency and minimize cost | Screen catalyst loading (e.g., 0.1–2.5 mol%). rsc.org | Sufficient catalyst is needed for a reasonable reaction rate, but excess is wasteful and can lead to side products. |

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. researchgate.netmagritek.comomicsonline.org For a molecule such as N-propyl-1H-indol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their connectivity within a molecule. For this compound, the spectrum is expected to show signals corresponding to the indole (B1671886) ring protons, the amine (N-H) protons, and the protons of the N-propyl group.

The indole core presents several signals in the aromatic region of the spectrum. The proton on the nitrogen of the indole ring (H-1) typically appears as a broad singlet. The protons on the five-membered ring (H-2 and H-3) and the benzene (B151609) portion (H-4, H-6, and H-7) will have distinct chemical shifts and coupling patterns based on their electronic environment and neighboring protons. The N-propyl group attached to the amine at the C-5 position will display three distinct signals: a triplet for the terminal methyl (-CH₃) group, a multiplet (expected to be a sextet) for the central methylene (-CH₂-) group, and a triplet for the methylene group attached to the amine nitrogen (-NH-CH₂-). The proton on the 5-amino group itself will also produce a signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Indole N-H (H-1) | 8.0 - 8.2 | Broad Singlet | 1H |

| Aromatic C-H (Indole) | 6.4 - 7.6 | Multiplets, Doublets | 5H |

| Amine N-H | 3.5 - 4.5 | Singlet/Triplet | 1H |

| -NH-CH₂ -CH₂-CH₃ | 3.0 - 3.2 | Triplet | 2H |

| -NH-CH₂-CH₂ -CH₃ | 1.6 - 1.8 | Sextet | 2H |

Note: The data in this table is predictive, based on established chemical shift values for similar functional groups and structural motifs, as specific experimental data for this compound is not detailed in the cited literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of unique carbon atoms in a molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). This compound has a total of 11 carbon atoms, and due to molecular symmetry, it is expected to produce 11 distinct signals in the ¹³C NMR spectrum.

The spectrum would be characterized by signals in the aromatic region (typically 100-140 ppm) corresponding to the eight carbons of the indole ring. The three aliphatic carbons of the N-propyl group would appear in the upfield region of the spectrum (typically 10-50 ppm). The carbon atom directly attached to the nitrogen of the amino group (C-α of the propyl chain) would be the most deshielded of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Indole Ring Carbons (8 signals) | 102 - 137 |

| -NH-CH₂ -CH₂-CH₃ | 45 - 50 |

| -NH-CH₂-CH₂ -CH₃ | 22 - 27 |

Note: This data is predictive, based on typical ¹³C NMR chemical shifts for indole and N-alkyl amine structures, as specific experimental data is not available in the reviewed literature.

Two-Dimensional NMR Techniques for Connectivity Assignments

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure, especially for complex molecules like substituted indoles. researchgate.netnih.govlibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity within the propyl chain by showing cross-peaks between the -CH₂-CH₂-CH₃ protons. It would also reveal couplings between adjacent protons on the indole's benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is essential for definitively assigning each carbon signal based on the already-assigned proton signals from the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly powerful for connecting different parts of a molecule. In this case, HMBC would show a correlation between the protons of the methylene group attached to the amine (-NH-CH₂ -) and the C-5 carbon of the indole ring, confirming the substitution site. It would also help in assigning the quaternary (non-protonated) carbons of the indole nucleus. omicsonline.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental composition and molecular formula. This compound has the molecular formula C₁₁H₁₄N₂. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Table 3: Molecular Formula and Calculated Exact Mass for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂ |

| Nominal Mass | 174 g/mol |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification in Research

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions. nih.govnih.govuab.edu This fragmentation pattern is often unique to a specific molecular structure and is highly valuable for identifying known compounds in a complex mixture or for elucidating the structure of unknown metabolites. u-tokyo.ac.jp

In a research context, if this compound were a metabolite of interest, MS/MS would be the primary tool for its identification and quantification in biological samples. The fragmentation pattern would be predictable based on the structure. Common fragmentation pathways for such a molecule under collision-induced dissociation (CID) would likely include:

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the propyl group, resulting in a stable iminium ion.

Loss of Propylamine: Cleavage of the C5-N bond, leading to fragments corresponding to the indole ring and the propylamino side chain.

Ring Fragmentation: Cleavage of the indole ring itself, which is characteristic of the indole scaffold.

Table 4: Predicted Major Fragment Ions for this compound in MS/MS.

| Proposed Fragment Ion | Proposed Loss | Formula of Fragment | Calculated m/z |

|---|---|---|---|

| [M+H - •C₂H₅]⁺ | Loss of ethyl radical | C₉H₉N₂⁺ | 145.0766 |

Note: This data is predictive, based on common fragmentation pathways for N-alkylated aromatic amines. m/z values are for the protonated molecule [M+H]⁺.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy serves as a powerful, non-destructive analytical tool for probing the molecular structure of compounds like this compound. By measuring the vibrations of bonds within the molecule, both Infrared (IR) and Raman spectroscopy provide a detailed fingerprint, enabling the identification of functional groups and offering insights into the compound's conformation.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its distinct functional groups: the indole ring, the secondary aromatic amine, and the propyl chain. The spectrum is largely defined by N-H, C-H, C=C, and C-N bond vibrations.

The indole ring itself contributes several key signals. The N-H stretching vibration of the pyrrole (B145914) moiety typically appears as a sharp band in the region of 3400-3500 cm⁻¹. mdma.chresearchgate.net The secondary amine at the 5-position also exhibits an N-H stretch, generally observed between 3300 and 3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzene and pyrrole rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the N-propyl group will produce strong absorptions below 3000 cm⁻¹.

Bending vibrations are also prominent. The in-plane N-H bending of the secondary amine can be found in the 1550-1650 cm⁻¹ region. nih.gov The indole ring's C=C stretching vibrations are typically observed as a series of bands between 1450 and 1620 cm⁻¹. mdpi.com Furthermore, C-N stretching vibrations are important identifiers; for the aromatic amine linkage, a strong band is expected between 1250 and 1335 cm⁻¹, while the aliphatic C-N bond of the propyl group contributes to signals in the 1020-1250 cm⁻¹ range. A broad N-H wagging band, characteristic of both the indole and secondary amine N-H groups, can be observed from 650 to 900 cm⁻¹. mdma.ch

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |

| 3400 - 3500 | N-H Stretch | Indole Ring | Medium, Sharp |

| 3300 - 3500 | N-H Stretch | Secondary Aromatic Amine | Medium, Sharp |

| 3000 - 3150 | C-H Stretch | Aromatic (Indole Ring) | Medium to Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (Propyl Chain) | Strong |

| 1550 - 1650 | N-H Bend | Secondary Aromatic Amine | Medium |

| 1450 - 1620 | C=C Stretch | Aromatic (Indole Ring) | Medium to Strong |

| 1250 - 1335 | C-N Stretch | Aromatic Amine | Strong |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium to Weak |

| 650 - 900 | N-H Wag | Indole and Secondary Amine | Medium, Broad |

Raman Spectroscopy Applications

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is highly complementary to IR spectroscopy for the structural analysis of this compound. It is particularly effective for identifying vibrations of the non-polar bonds within the indole scaffold. nih.govacs.org

Experimental and computational studies on indole and its derivatives have established key Raman bands that are useful for structural confirmation. nih.govacs.orgmontclair.edu The indole ring breathing modes are particularly strong and characteristic, with prominent peaks often appearing around 760 cm⁻¹ and 1010 cm⁻¹. researchgate.net The N-H bending vibration of the indole ring has also been assigned to a band near 878 cm⁻¹. researchgate.net

Other significant bands for the indole nucleus include C=C and C=N stretching vibrations within the aromatic skeleton, which are observed in the 1230-1620 cm⁻¹ region. mdpi.com While specific experimental Raman data for this compound is not widely published, the spectrum can be reliably predicted to be dominated by these characteristic indole ring vibrations. The technique is valuable for confirming the integrity of the heterocyclic core and can be used to study intermolecular interactions. Differential Raman spectroscopy has also been employed to distinguish between various indole derivatives, highlighting its sensitivity to subtle structural changes. nih.gov

Table 2: Expected Raman Spectroscopy Bands for this compound based on Indole Derivatives

| Frequency Range (cm⁻¹) | Vibration Assignment | Intensity |

| ~760 | Indole Ring Breathing (in-phase) | Strong |

| ~878 | Indole N-H Bending | Medium |

| ~1010 | Indole Ring Breathing (out-of-phase) | Strong |

| 1230 - 1620 | Aromatic C=C and C=N Stretching | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound in research settings. The polarity imparted by the amine and indole nitrogen atoms dictates the selection of appropriate stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic amines and indole alkaloids due to its high resolution and versatility. thermofisher.com For a compound like this compound, reversed-phase HPLC is the most common approach.

In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and water, frequently with additives like formic acid or ammonium acetate to improve peak shape and control the ionization state of the amine. thermofisher.comnih.gov Detection is commonly performed using a UV detector, as the indole ring possesses strong chromophores that absorb significantly in the 220-280 nm range. The precise conditions can be optimized to achieve baseline separation from starting materials, byproducts, or degradation products. nih.govresearchgate.net

Table 3: Typical HPLC Parameters for the Analysis of Aromatic Amines and Indole Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water |

| Additives | 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~235 nm or ~280 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an essential tool for the definitive identification and quantification of this compound. cmro.in This technique is particularly useful for analyzing the compound in complex matrices. nih.gov

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar, nitrogen-containing compounds. mdpi.comnih.gov Given the basic nature of the amine groups, ESI is almost always performed in positive ion mode, which detects the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₄N₂), the molecular weight is 174.24 Da, resulting in an expected [M+H]⁺ ion at an m/z of approximately 175.25. By using tandem mass spectrometry (MS/MS), specific fragment ions can be monitored, providing an exceptionally high degree of selectivity and enabling quantification at very low levels. lcms.czmdpi.comagilent.com

Table 4: Representative LC-MS Parameters for this compound

| Parameter | Typical Setting |

| LC System | UPLC or HPLC (as described in 3.4.1) |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive Ion Mode |

| Monitored Ion | [M+H]⁺ |

| Expected m/z | ~175.25 |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption, specialized methods can be employed. mdpi.com

For successful analysis of this compound, a GC column with a base-deactivated stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is often required to minimize peak tailing. nih.gov Alternatively, derivatization of the amine groups can be performed to increase volatility and improve chromatographic performance, although this adds a step to sample preparation. nih.gov Upon separation, the compound is ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 174, along with characteristic fragment ions corresponding to the loss of parts of the propyl chain or cleavage of the indole ring, allowing for unambiguous identification. researchgate.net

Structure Activity Relationship Sar Investigations of N Propyl 1h Indol 5 Amine Analogues

Fundamental Principles of Indole-Based SAR Studies

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a wide array of biological receptors. rsc.orgnih.gov Structure-Activity Relationship (SAR) studies of indole-based compounds are fundamental to understanding how these molecules interact with their biological targets and to designing more potent and selective therapeutic agents. rsc.orgresearchgate.net The core principles of these studies revolve around systematically modifying the indole structure and observing the corresponding changes in biological activity.

Key aspects of indole-based SAR studies include:

Interaction with Target Proteins: The indole ring system, with its distinct electronic properties and ability to participate in various non-covalent interactions, plays a crucial role in receptor binding. mdpi.com The flat, aromatic surface of the indole nucleus can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues within the binding pocket of a receptor. mdpi.com

Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond donor, a critical interaction for anchoring the ligand to the receptor. nih.govrsc.org Conversely, strategically placed substituents can introduce hydrogen bond acceptor sites.

Substitution Patterns: The biological activity of indole derivatives can be finely tuned by altering the substituents at various positions on the indole ring. nih.govmdpi.com These modifications can influence the molecule's electronic distribution, steric profile, and lipophilicity, all of which are critical determinants of receptor affinity and selectivity. nih.gov

Pharmacophore Modeling: SAR data is often used to develop pharmacophore models, which define the essential structural features and their spatial arrangement required for biological activity. For indole derivatives, a typical pharmacophore might include a hydrophobic region corresponding to the indole core, a hydrogen bond donor/acceptor site, and specific locations for bulky or electronically active substituents.

Impact of N-Propyl Chain Modifications on Receptor Interaction Profiles in Model Systems

The N-alkyl substituent on the indole nitrogen is a key determinant of receptor binding affinity and selectivity in many classes of indole derivatives. nih.govresearchgate.net In the context of N-propyl-1H-indol-5-amine analogues, modifications to the N-propyl chain can significantly alter how the molecule fits into and interacts with a receptor's binding pocket.

Varied Alkyl Chain Lengths and Branching

Studies on various indole derivatives have demonstrated that the length and branching of the N-alkyl chain can have a profound impact on receptor affinity. Research on cannabimimetic indoles, for example, has shown that an alkyl chain of at least three carbons is necessary for high-affinity binding to cannabinoid receptors. nih.govresearchgate.net Optimal binding is often observed with a chain length of five carbons, while extending the chain to a heptyl group can lead to a dramatic decrease in binding. nih.govresearchgate.net

This suggests that the binding pocket has a specific size limitation for the N-alkyl substituent. A propyl group, as in this compound, often represents a good starting point for maintaining significant receptor affinity.

Table 1: Effect of N-Alkyl Chain Length on Receptor Binding Affinity in a Hypothetical Model System

| N-Alkyl Substituent | Relative Binding Affinity |

| Methyl | Low |

| Ethyl | Moderate |

| Propyl | High |

| Butyl | High |

| Pentyl | Very High |

| Hexyl | High |

| Heptyl | Low |

Note: This table illustrates a general trend observed in SAR studies of N-alkyl indoles and is not based on specific experimental data for this compound.

Branching of the alkyl chain can also influence receptor interaction. For instance, in the noroxymorphindole series, branched N-alkyl chains like N-isopropyl and N-2-methylpropyl were synthesized to probe the steric constraints of the opioid receptor binding site. nih.gov Such modifications can either enhance or decrease affinity depending on the specific topology of the receptor pocket.

Introduction of Heteroatoms or Cyclic Moieties within the Propyl Chain

Introducing heteroatoms (e.g., oxygen, nitrogen) or cyclic moieties into the N-propyl chain can introduce new interaction points and conformational constraints, thereby altering the receptor interaction profile. For example, replacing a methylene group with an oxygen atom could introduce a hydrogen bond acceptor site. Incorporating a cyclic group, such as a cyclopropyl or piperidinyl ring, would restrict the conformational flexibility of the side chain, which can sometimes lead to a more favorable binding entropy and increased affinity if the rigid conformation matches the bioactive conformation.

Substituent Effects at the 5-Position of the Indole Nucleus on Interaction Affinity

The 5-position of the indole nucleus is a common site for substitution in the design of receptor ligands. The nature of the substituent at this position can significantly modulate the electronic properties of the indole ring and provide additional points of interaction with the receptor. nih.govmdpi.com

Electronic and Steric Properties of Substituents

In some cases, the presence of a substituent at the 5-position, regardless of its electronic nature, can be sterically prohibitive for binding to certain receptors. nih.gov This suggests that the binding pocket in the vicinity of the 5-position is sterically constrained.

Table 2: Influence of 5-Position Substituents on Receptor Affinity in a Hypothetical Model System

| 5-Position Substituent | Electronic Effect | Steric Bulk | Predicted Receptor Affinity |

| -H | Neutral | Minimal | Moderate |

| -NH2 | Donating | Small | High |

| -NO2 | Withdrawing | Small | Low |

| -Cl | Withdrawing | Small | Moderate |

| -OCH3 | Donating | Medium | High |

| -C(CH3)3 | Donating | Large | Very Low |

Note: This table illustrates general principles of SAR at the 5-position of the indole nucleus and is not based on specific experimental data for this compound analogues.

Hydrogen Bonding Potential of Amino and Other Groups

The amino group at the 5-position of this compound has the potential to act as a hydrogen bond donor. This can be a crucial interaction for anchoring the ligand in the receptor binding site and contributing to high affinity. The hydrogen bonding potential can be modulated by replacing the amino group with other functional groups capable of hydrogen bonding, such as a hydroxyl or a substituted amino group.

The ability of the indole NH to act as a hydrogen bond donor is also a critical factor. nih.gov In some receptor binding models, this interaction is essential, and methylation of the indole nitrogen leads to a complete loss of activity. nih.gov

Structural Modifications on the Indole Ring System

The indole nucleus is a prominent scaffold in a multitude of biologically active compounds. Consequently, modifications to this ring system have been a significant focus of medicinal chemistry research. In the study of this compound analogues, alterations to the indole core are crucial for elucidating structure-activity relationships (SAR) and optimizing pharmacological properties. These modifications primarily involve substitutions at various positions on the indole ring and the replacement of the indole core with bioisosteric alternatives.

Substitution Patterns at Other Positions (e.g., C2, C3, C4, C6, C7)

The systematic introduction of substituents at positions on the indole ring, other than the C5 position bearing the propylamino group, has provided valuable insights into the structural requirements for molecular interactions.

Investigations into the SAR of various indole derivatives have highlighted the impact of substituents on biological activity. For instance, in some series of indole-based compounds, the introduction of small, electron-withdrawing groups at the C2 position has been shown to enhance binding affinity at specific receptors. Similarly, the addition of a methyl group at the C2 position can be advantageous for the affinity of certain compounds.

The C3 position of the indole ring has also been a target for modification. The introduction of small alkyl groups or functional groups capable of forming hydrogen bonds can alter the electronic characteristics of the indole ring, thereby influencing ligand-receptor interactions.

Modifications at the C4, C6, and C7 positions on the carbocyclic portion of the indole ring have also been explored. The introduction of halogens, such as fluorine or chlorine, or small alkyl groups at these positions can affect the lipophilicity and metabolic stability of the compounds. For example, fluorination at the C6 or C7 position is a common strategy to improve binding affinity and pharmacokinetic profiles in various classes of indole-containing compounds.

The following table provides a hypothetical summary of the general effects of substitutions at various positions on a generic this compound scaffold, based on established medicinal chemistry principles for related indole derivatives.

| Position | Substituent (R) | General Effect on Activity (Hypothetical) |

| C2 | Methyl | May increase affinity through favorable steric interactions. |

| C3 | Ethyl | Could decrease activity due to steric hindrance. |

| C4 | Fluoro | Can potentially enhance binding affinity and metabolic stability. |

| C6 | Chloro | May increase lipophilicity and influence receptor binding. |

| C7 | Methoxy | Could introduce a hydrogen bond acceptor, altering electronic properties. |

Bioisosteric Replacements of the Indole Core in Analogues

Bioisosteric replacement of the indole nucleus is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of lead compounds. mdpi.com This approach involves substituting the indole ring with other heterocyclic systems that have a similar size, shape, and electron distribution. Common bioisosteres for the indole ring include benzofuran, benzothiophene, and various azaindoles. researchgate.netnih.gov

Replacing the indole NH with other functionalities can significantly impact a compound's activity. For example, substituting the indole with a benzofuran core, where the NH is replaced by an oxygen atom, removes a hydrogen bond donor capability. Conversely, using a benzothiophene core, with a sulfur atom in place of the NH, alters the electronic and lipophilic character of the molecule.

Azaindoles, where a carbon atom in the benzene (B151609) ring portion of indole is replaced by a nitrogen atom, are frequently used as indole bioisosteres. The position of the nitrogen atom can fine-tune the compound's properties. For instance, 7-azaindole derivatives have been successfully employed as mimics of indoles in various biological contexts. Indazoles have also been explored as bioisosteres for indoles, offering a different arrangement of nitrogen atoms and hydrogen bonding patterns. acs.org

The table below summarizes some common bioisosteric replacements for the indole core and their potential impact on the properties of the analogues.

| Original Core | Bioisosteric Replacement | Key Property Change |

| Indole | Benzofuran | Loss of a hydrogen bond donor, potential for altered metabolism. |

| Indole | Benzothiophene | Increased lipophilicity and modified electronic profile. |

| Indole | 7-Azaindole | Introduction of a hydrogen bond acceptor, altered basicity. |

| Indole | Indazole | Different hydrogen bonding pattern and potential for tautomerism. acs.org |

Stereochemical Considerations in Structure-Activity Relationships of Chiral Analogues

The introduction of a chiral center into the this compound scaffold necessitates the consideration of stereochemistry in SAR studies. Biological macromolecules, such as receptors and enzymes, are chiral, and as a result, they often interact differently with the enantiomers of a chiral ligand. This can lead to significant differences in pharmacological activity, potency, and even toxicity between enantiomers.

For example, the introduction of a substituent on the propyl chain of this compound can create a chiral center. The resulting (R)- and (S)-enantiomers may adopt distinct three-dimensional conformations, leading to differential binding affinities for their biological target. One enantiomer may fit optimally into the binding site, forming key interactions, while the other may experience steric clashes or be unable to engage in the same favorable contacts.

The biological activity of chiral compounds is often highly enantioselective. For instance, in a study of chiral 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a strong difference of over 100-fold in biological activity was observed between the enantiomers. acs.org The (R)-enantiomer was found to be the eutomer (the more active enantiomer), retaining high potency, while the (S)-enantiomer (the distomer) showed a marked loss in potency. acs.org

The eudismic ratio, which quantifies the difference in potency between the eutomer and the distomer, is a measure of the stereoselectivity of the biological target. A high eudismic ratio indicates a high degree of chiral recognition.

A thorough investigation of the SAR of chiral analogues requires the synthesis and biological evaluation of the individual enantiomers. This allows for a precise determination of the stereochemical requirements for optimal activity and can guide the design of more potent and selective compounds.

The following table presents a hypothetical example illustrating the impact of stereochemistry on the receptor binding affinity of a chiral analogue.

| Chiral Analogue | Enantiomer | Receptor Binding Affinity (Ki, nM) (Hypothetical) |

| (±)-N-(1-methylpropyl)-1H-indol-5-amine | (S)-enantiomer | 15 |

| (±)-N-(1-methylpropyl)-1H-indol-5-amine | (R)-enantiomer | 600 |

Computational and Theoretical Chemistry Studies of N Propyl 1h Indol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For N-propyl-1H-indol-5-amine, these methods offer a detailed understanding of its electronic behavior and reactivity.

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations can predict a variety of properties for this compound, including its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netmultidisciplinaryjournals.com

Theoretical studies on the related compound, 5-aminoindole (B14826), have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict molecular geometries and vibrational frequencies. researchgate.net For this compound, such calculations would reveal the precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

The analysis of frontier molecular orbitals is crucial for understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -552.3 Hartree |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous quantum mechanical approach to studying molecular systems. These methods are used for energy minimization to find the most stable conformation of this compound. By systematically exploring the potential energy surface, these calculations can identify the global minimum and various local minima, which correspond to different stable conformations of the propyl chain relative to the indole (B1671886) ring. researchgate.netresearchgate.net

For instance, ab initio studies on serotonin (B10506) (5-hydroxytryptamine), a structurally related indoleamine, have revealed that interactions with water molecules can lead to deformation of the indole ring. nih.gov Similar studies on this compound could elucidate the influence of its environment on its structure and electronic properties.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjocpr.com This is particularly valuable in drug discovery for predicting how a ligand like this compound might interact with a biological receptor.

Given the structural similarity of this compound to serotonin, potential biological targets could include serotonin receptors (5-HT receptors) or the serotonin transporter (SERT). nih.govwikipedia.org Molecular docking simulations can be performed using a homology model or a crystal structure of such a receptor.

The docking process involves placing the ligand in the binding site of the receptor and evaluating various poses based on a scoring function. This allows for the prediction of the most likely binding mode. For this compound, key interactions would likely involve the indole ring system and the amine group. The indole could form π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, while the amine group could form hydrogen bonds with polar residues. rsc.orgmdpi.com

Table 2: Predicted Interactions of this compound with a Hypothetical 5-HT Receptor Binding Site

| Interaction Type | Interacting Residue (Hypothetical) |

| Hydrogen Bond | Asp112 |

| π-π Stacking | Phe340 |

| Hydrophobic Interaction | Trp143, Ile172 |

| van der Waals | Val116, Gly117 |

In addition to predicting the binding pose, molecular docking programs can also provide an estimation of the binding affinity, often expressed as a docking score or a calculated binding free energy (ΔG). nih.govmdpi.com More negative values typically indicate a stronger predicted binding affinity. These in silico estimations are valuable for prioritizing compounds for further experimental testing.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of both the ligand and the receptor, as well as the stability of their complex. nih.gov

Biochemical and Mechanistic Investigations in Non Human Biological Systems

Receptor Binding and Functional Assays in In Vitro and Ex Vivo Models

The indole (B1671886) scaffold, a core component of N-propyl-1H-indol-5-amine, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov Investigations into indole derivatives have revealed significant interactions with several key receptor systems in non-human biological models.

While specific binding data for this compound are not extensively detailed in the reviewed literature, studies on related indole derivatives show varied affinity for dopamine (B1211576) D2 and D2-like receptors. The high degree of homology between D2 and D3 receptors presents a challenge for developing selective ligands. Some research has shown that certain indole derivatives are essentially devoid of affinity for the D2 receptor. nih.gov Conversely, other studies have identified indole-containing compounds with a modest affinity for D3 receptors and a weaker affinity for D2 receptors, highlighting the potential for this chemical class to interact with the dopaminergic system.

The indoleamine structure is a classic pharmacophore for serotonin (B10506) receptor ligands. Studies on various indole derivatives confirm potent binding to serotonin 5-HT1A and 5-HT2A receptors. nih.gov Molecular docking simulations of these indole ligands with 5-HT2A receptors reveal a consistent binding pattern. nih.gov The indole moiety typically penetrates deep into a hydrophobic microdomain within the receptor's orthosteric binding pocket. nih.gov The primary anchoring point for these ligands is a conserved aspartic acid residue (Asp 3.32), which forms an electrostatic interaction with the protonatable nitrogen atom of the ligand. nih.gov Furthermore, other indoleamine derivatives, such as aeruginascin, have demonstrated high affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors in preclinical models. wikipedia.org

| Compound Class | Receptor Target | Interaction Type | Key Findings |

|---|---|---|---|

| Indole Derivatives | Dopamine D2/D3 | Binding Affinity | Varied affinity; some derivatives show modest D3 vs. D2 selectivity, while others are devoid of D2 affinity. nih.gov |

| Indole Derivatives (D2AAK series) | Serotonin 5-HT2A | Binding Affinity | Potent ligands; indole moiety interacts with a hydrophobic pocket. nih.gov |

| Indoleamine Derivatives (Aeruginascin) | Serotonin 5-HT2A/2B | Binding Affinity | High affinity for multiple 5-HT receptor subtypes. wikipedia.org |

The indole scaffold has been identified as being optimal for the allosteric modulation of the cannabinoid CB1 receptor. Structure-activity relationship (SAR) studies on indole derivatives have revealed key structural features for this activity. Specifically, the C3 position of the indole ring shows a preference for a short, linear alkyl chain, no longer than an n-pentyl group. This suggests that N-propyl substitution at other positions could be compatible with this type of interaction, though direct modulation by this compound has not been explicitly documented.

The versatility of the indole core extends to interactions with enzyme-linked receptors and other enzyme systems. Research into a series of indole-2-carboxamide derivatives has demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase, which are crucial in cell proliferation pathways. mdpi.com While direct cyclooxygenase-2 (COX-2) inhibition by this compound is not specified, the general class of indole derivatives has been explored for anti-inflammatory properties via COX-2 inhibition.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

In cell-free enzymatic assays, indole-based compounds have demonstrated direct inhibitory effects on key signaling enzymes. For instance, certain indole-2-carboxamide derivatives have been evaluated for their ability to inhibit protein kinases. mdpi.com In these assays, compound Va (5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide) showed potent inhibition of the EGFR kinase, with activity greater than the reference compound erlotinib. mdpi.com Several other derivatives also displayed significant inhibitory activity against both EGFR and the mutated BRAFV600E kinase, suggesting that the indole scaffold can be tailored to create potent enzyme inhibitors. mdpi.com

| Compound | Enzyme Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Compound Va | EGFR | 71 ± 06 | Erlotinib | 80 ± 05 |

| Compound Ve | EGFR | 89 ± 07 | Erlotinib | 80 ± 05 |

| Compound Vg | BRAFV600E | 95 ± 0.9 | Vemurafenib | 80 ± 0.5 |

| Compound Vh | BRAFV600E | 101 ± 1.1 | Vemurafenib | 80 ± 0.5 |

Data sourced from a study on indole-2-carboxamide derivatives, illustrating the inhibitory potential of the indole scaffold. mdpi.com

Metabolic Fate Studies in Non-Human Mammalian Liver Fractions or Animal Models

The metabolic fate of xenobiotics is primarily determined by enzymatic processes in the liver, particularly by the cytochrome P450 (CYP) superfamily of enzymes. nih.govopenanesthesia.org These enzymes are responsible for the majority of Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to render compounds more water-soluble for excretion. nih.govopenanesthesia.org Of the numerous CYP isozymes, a small number, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, are responsible for metabolizing the vast majority of drugs. nih.gov

While the specific metabolic profile of this compound has not been detailed, studies on structurally similar compounds provide insights into its likely metabolic pathway. Investigations into the metabolism of N-nitrosodi-n-propylamine using human liver microsomes found that CYP2E1 is the major isozyme responsible for its metabolism at low concentrations. This process involves the depropylation of the parent compound. Given the structural similarity, it is plausible that this compound also undergoes oxidative metabolism via CYP enzymes, potentially involving dealkylation of the N-propyl group or hydroxylation of the indole ring.

Identification of Phase I Metabolites

Phase I metabolism of this compound is anticipated to involve enzymatic reactions that introduce or expose functional groups, thereby increasing the compound's polarity. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes. Based on the chemical structure of this compound, several Phase I metabolic pathways are plausible.

Hydroxylation: Aromatic hydroxylation of the indole ring is a common metabolic pathway for indole-containing compounds. This can occur at various positions on the benzene (B151609) or pyrrole (B145914) ring, leading to the formation of several isomeric hydroxylated metabolites.

N-dealkylation: The N-propyl group is susceptible to oxidative dealkylation, a process that would yield 1H-indol-5-amine and propionaldehyde. This reaction is also mediated by CYP enzymes.

Oxidation: The primary amine group can undergo oxidation to form hydroxylamine and nitroso derivatives.

While specific experimental data on the Phase I metabolites of this compound are not extensively available in the public domain, a hypothetical profile of metabolites identified in an in vitro study using rat liver microsomes is presented in Table 1.

Table 1: Hypothetical Phase I Metabolites of this compound in Rat Liver Microsomes

| Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | 4-hydroxy-N-propyl-1H-indol-5-amine | Aromatic Hydroxylation |

| M2 | 6-hydroxy-N-propyl-1H-indol-5-amine | Aromatic Hydroxylation |

| M3 | 1H-indol-5-amine | N-dealkylation |

Characterization of Phase II Conjugates

Following Phase I metabolism, the newly formed functional groups on the metabolites of this compound can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which further increases water solubility and facilitates excretion. The primary amine group of the parent compound is also a potential site for direct Phase II conjugation.

Glucuronidation: The hydroxylated metabolites and the primary amine can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the detoxification and elimination of many xenobiotics.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl and amino moieties, forming sulfate conjugates.

A hypothetical profile of Phase II conjugates identified in an in vitro study using canine hepatocytes is presented in Table 2.

Table 2: Hypothetical Phase II Conjugates of this compound in Canine Hepatocytes

| Conjugate ID | Proposed Structure | Conjugation Reaction |

|---|---|---|

| C1 | This compound-N-glucuronide | Glucuronidation |

| C2 | 4-hydroxy-N-propyl-1H-indol-5-amine-O-glucuronide | Glucuronidation |

| C3 | This compound-N-sulfate | Sulfation |

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation and is a key parameter in early drug discovery. In vitro metabolic stability assays are typically performed by incubating the compound with liver microsomes or hepatocytes from various species and monitoring its disappearance over time.

The intrinsic clearance (CLint) and half-life (t1/2) are calculated from these experiments. A high intrinsic clearance suggests that the compound is rapidly metabolized, which may lead to low bioavailability in vivo.

A summary of hypothetical in vitro metabolic stability data for this compound across different species is presented in Table 3.

Table 3: Hypothetical In Vitro Metabolic Stability of this compound

| Species | Test System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Rat | Liver Microsomes | 25 | 27.7 |

| Mouse | Liver Microsomes | 18 | 38.5 |

| Dog | Liver Microsomes | 45 | 15.4 |

| Monkey | Liver Microsomes | 60 | 11.6 |

Interactions with Other Biomolecules (e.g., DNA, RNA, Proteins) in Model Systems

The potential for a chemical compound to interact with essential biomolecules such as DNA, RNA, and proteins is a critical aspect of its toxicological and pharmacological profile. In the case of this compound, its chemical structure, particularly the aromatic indole ring and the primary amine, suggests the possibility of such interactions.

DNA Interactions: Aromatic amines are a class of compounds that have been studied for their potential to interact with DNA. The bioactivation of aromatic amines can lead to the formation of reactive electrophilic species that can form covalent adducts with DNA bases. Such interactions can potentially lead to genotoxicity. However, there is no direct experimental evidence to suggest that this compound or its metabolites form DNA adducts.

RNA Interactions: Similar to DNA, RNA can also be a target for reactive metabolites. The formation of RNA adducts could potentially interfere with protein synthesis and other cellular processes.

Protein Interactions: The primary amine and the indole ring of this compound could potentially engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in proteins. These interactions could modulate the function of enzymes or receptors. Furthermore, reactive metabolites could potentially form covalent bonds with proteins.

Emerging Research Directions and Future Scholarly Perspectives

N-Propyl-1H-indol-5-amine as a Structural Motif for Chemical Probes and Tools

The indole (B1671886) scaffold is exceptionally well-suited for the development of chemical probes and tools designed to investigate complex biological systems. Its structural versatility allows for precise modifications to tune its binding affinity, selectivity, and fluorescent properties. nih.govtandfonline.com The N-propyl group on this compound can modulate lipophilicity, potentially enhancing cell membrane permeability, while the 5-amino group serves as a versatile chemical handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags.

Future research is anticipated to leverage these features to create sophisticated chemical probes. By conjugating this compound with environmentally sensitive dyes, researchers could develop probes that exhibit fluorescence changes upon binding to a specific protein or entering a particular cellular compartment. Such tools would be invaluable for real-time imaging of biological processes and for high-throughput screening assays to identify new drug candidates. The indole core's intrinsic fluorescence, though often weak, can also be modulated by substituents, suggesting that derivatives of this compound could be engineered to serve as intrinsic fluorescent probes for studying protein-ligand interactions without the need for a bulky external fluorophore. nih.gov

Development of Novel Synthetic Routes for Complex Indole Architectures

The synthesis of indole alkaloids and their derivatives has been a driving force for innovation in organic chemistry. rsc.orgyoutube.comresearchgate.net While classical methods for indole synthesis are well-established, the demand for more efficient, stereoselective, and environmentally benign routes continues to fuel the development of new synthetic methodologies. For this compound and other complex indole architectures, future research will likely focus on several key areas.

Recent advancements in catalysis offer promising avenues for the synthesis of N-alkylated indoles. mdpi.comresearchgate.net Copper-catalyzed cross-coupling reactions and palladium-catalyzed processes like the aza-Wacker reaction have emerged as powerful tools for the direct N-alkylation of the indole ring. researchgate.netnih.gov Further refinement of these methods could lead to more efficient and scalable syntheses of this compound. Additionally, C-H functionalization strategies are gaining prominence, allowing for the direct modification of the indole core without the need for pre-functionalized starting materials, thus streamlining synthetic pathways. nih.gov

The table below summarizes some modern synthetic approaches applicable to the synthesis of N-alkylated indoles.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Advantage for Complex Architectures |

| Enantioselective N-Alkylation | Prolinol-derived organocatalysts | High enantioselectivity for the synthesis of chiral N-alkylated isatins, which can be converted to indoles. rsc.org | Access to optically pure, complex indole derivatives. |